Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester
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Overview
Description
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is a synthetic organic compound with the molecular formula C11H8F4O4 and a molecular weight of 280.1724328 . This compound is characterized by the presence of a tetrafluoro-ethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester typically involves the reaction of 3-(1,1,2,2-tetrafluoro-ethoxy)-phenylacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid.
Reduction: Formation of 3-(1,1,2,2-tetrafluoro-ethoxy)-phenylmethanol.
Substitution: Formation of substituted derivatives such as 3-(1,1,2,2-tetrafluoro-ethoxy)-4-nitrophenyl-acetic acid methyl ester.
Scientific Research Applications
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The tetrafluoro-ethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid: Lacks the ester group, making it less lipophilic.
Uniqueness
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is unique due to its specific combination of a tetrafluoro-ethoxy group and a methyl ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c1-18-9(17)8(16)6-3-2-4-7(5-6)19-11(14,15)10(12)13/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXVDAPOCYAXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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